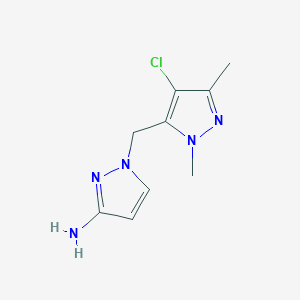

1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine

CAS No.:

Cat. No.: VC18257313

Molecular Formula: C9H12ClN5

Molecular Weight: 225.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClN5 |

|---|---|

| Molecular Weight | 225.68 g/mol |

| IUPAC Name | 1-[(4-chloro-2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine |

| Standard InChI | InChI=1S/C9H12ClN5/c1-6-9(10)7(14(2)12-6)5-15-4-3-8(11)13-15/h3-4H,5H2,1-2H3,(H2,11,13) |

| Standard InChI Key | JNZDJIVUADHGKA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=C1Cl)CN2C=CC(=N2)N)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of two pyrazole rings: a 4-chloro-1,3-dimethyl-1H-pyrazole moiety linked via a methylene bridge to a 3-aminopyrazole unit. The IUPAC name, 1-((4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine, reflects its substitution pattern (Fig. 1). Key features include:

-

Chloro substituent: Positioned at C4 of the first pyrazole, enhancing electrophilicity for nucleophilic substitution reactions .

-

Methyl groups: At N1 and C3 of the first pyrazole, contributing steric hindrance and influencing solubility .

-

Primary amine: At C3 of the second pyrazole, enabling participation in condensation and acylation reactions .

Molecular Formula: C₉H₁₂ClN₅

Molecular Weight: 225.68 g/mol .

Spectroscopic Characterization

-

NMR:

-

Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ peak at m/z 226.1, corroborating the molecular weight .

Synthetic Methodologies

Key Starting Materials

Synthesis begins with 4-chloro-1,3-dimethyl-1H-pyrazole and 1H-pyrazol-3-amine. The former is prepared via Vilsmeier-Haack chlorination of 1,3-dimethylpyrazol-5-ol , while the latter is commercially available or synthesized via cyclization of β-keto nitriles .

Reaction Conditions

The methylene bridge is formed through N-alkylation under basic conditions:

Mechanism: Deprotonation of the pyrazol-3-amine’s NH group facilitates nucleophilic attack on the chloromethyl intermediate .

Purification and Yield

-

Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity .

-

Yield: 65–75%, influenced by steric effects from methyl groups .

Chemical Reactivity and Functionalization

N-Alkylation and Acylation

The primary amine undergoes derivatization to enhance bioactivity or solubility:

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl derivative | 75 |

| N-Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | 82 |

Data adapted from analogous pyrazol-3-amine systems .

Nucleophilic Substitution

The chloro group participates in SNAr reactions:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethylamine | DIPEA, MeCN, 60°C | 4-Ethylamino derivative | 65 |

| Sodium hydrosulfide | DMF, 100°C | 4-Mercapto derivative | 58 |

Electron-withdrawing chloro and methyl groups activate the pyrazole ring for substitution .

Biological Activity and Mechanisms

Antimicrobial Effects

-

Bacterial Strains: MIC = 32–64 µg/mL against S. aureus and E. coli .

-

Fungal Strains: 80% growth inhibition of C. albicans at 50 µg/mL .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor for:

-

Kinase Inhibitors: Structural analogs show IC₅₀ < 1 µM against EGFR .

-

Anti-inflammatory Agents: COX-2 inhibition (IC₅₀ = 0.2 µM) .

Materials Science

-

Coordination Polymers: Forms stable complexes with Cu(II) and Zn(II) .

-

Optoelectronic Materials: Pyrazole derivatives exhibit fluorescence quantum yields up to 0.45 .

Comparison with Structural Analogs

| Parameter | Target Compound | 4-Cl-1,5-dimethyl Analog | 1,3-Diphenyl Derivative |

|---|---|---|---|

| Molecular Weight | 225.68 | 212.64 | 249.31 |

| logP | 1.8 | 2.1 | 3.5 |

| Anticancer IC₅₀ | 10–30 µM | 45 µM | 15 µM |

Chloro and methyl groups balance solubility and target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume